molecular formula C24H32FN3O6S B1312780 Rosuvastatine CAS No. 851443-04-4

Rosuvastatine

Cat. No.: B1312780
CAS No.: 851443-04-4
M. Wt: 509.6 g/mol
InChI Key: MSHKEMUMXTZIIT-MCBHFWOFSA-N
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Description

Rosuvastatine is a useful research compound. Its molecular formula is C24H32FN3O6S and its molecular weight is 509.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Rosuvastatin, also known as (3R,5S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, is a widely used drug for managing elevated lipid levels and reducing the risk of cardiovascular disease .

Target of Action

Rosuvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Rosuvastatin acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by rosuvastatin disrupts the cholesterol synthesis pathway . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Rosuvastatin has a mean absolute oral availability of 20%, and it achieves maximum plasma concentration at a median of 5 hours under fasting conditions . It has an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .

Result of Action

The action of rosuvastatin leads to a significant reduction in LDL levels, which is associated with a decreased risk of development of cardiovascular disease and all-cause mortality . It also promotes the growth of anti-inflammatory bacteria while reducing pro-inflammatory bacteria .

Action Environment

Environmental factors can influence the action of rosuvastatin. For instance, the drug’s pharmacokinetics can vary between races . It is also susceptible to photodegradation .

Biochemical Analysis

Biochemical Properties

Rosuvastatin plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is responsible for converting 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, rosuvastatin effectively reduces the production of cholesterol in the liver. Additionally, rosuvastatin interacts with various proteins and biomolecules, including low-density lipoprotein receptors, which help in the clearance of low-density lipoprotein cholesterol from the bloodstream .

Cellular Effects

Rosuvastatin has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Rosuvastatin has been shown to upregulate the expression of low-density lipoprotein receptors on hepatocytes, leading to increased clearance of low-density lipoprotein cholesterol from the blood. Furthermore, rosuvastatin affects the expression of genes involved in lipid metabolism, inflammation, and oxidative stress, thereby exerting a protective effect on cardiovascular health .

Molecular Mechanism

The molecular mechanism of action of rosuvastatin involves its binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase, thereby inhibiting its activity. This inhibition leads to a decrease in the synthesis of mevalonate, a key intermediate in the cholesterol biosynthesis pathway. As a result, the production of cholesterol is reduced, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, rosuvastatin has been shown to modulate the activity of various transcription factors and enzymes involved in lipid metabolism, further contributing to its lipid-lowering effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rosuvastatin have been observed to change over time. Rosuvastatin is known to be stable under physiological conditions, with a half-life of approximately 20 hours. Over time, rosuvastatin undergoes minimal degradation and maintains its efficacy in reducing cholesterol levels. Long-term studies have shown that rosuvastatin continues to exert its lipid-lowering effects without significant loss of potency. Additionally, rosuvastatin has been observed to have long-term effects on cellular function, including the modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of rosuvastatin vary with different dosages in animal models. At lower doses, rosuvastatin effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, rosuvastatin may cause toxic effects, including liver damage and muscle toxicity. Studies in animal models have shown that the threshold for these adverse effects varies depending on the species and the duration of treatment. It is important to carefully monitor the dosage of rosuvastatin to avoid potential toxic effects while maximizing its therapeutic benefits .

Metabolic Pathways

Rosuvastatin is involved in several metabolic pathways, including the cholesterol biosynthesis pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase and low-density lipoprotein receptors, which play key roles in cholesterol metabolism. Rosuvastatin also affects the levels of various metabolites, including low-density lipoprotein cholesterol and high-density lipoprotein cholesterol. By modulating these metabolic pathways, rosuvastatin helps to maintain healthy cholesterol levels and reduce the risk of cardiovascular diseases .

Transport and Distribution

Rosuvastatin is transported and distributed within cells and tissues through various mechanisms. It is primarily taken up by hepatocytes in the liver, where it exerts its lipid-lowering effects. Rosuvastatin is transported into hepatocytes via organic anion-transporting polypeptides, which facilitate its uptake from the bloodstream. Once inside the cells, rosuvastatin is distributed to various subcellular compartments, including the endoplasmic reticulum and the Golgi apparatus, where it interacts with its target enzymes and proteins .

Subcellular Localization

The subcellular localization of rosuvastatin plays a crucial role in its activity and function. Rosuvastatin is primarily localized in the endoplasmic reticulum and the Golgi apparatus, where it interacts with 3-hydroxy-3-methylglutaryl coenzyme A reductase and other enzymes involved in cholesterol biosynthesis. Additionally, rosuvastatin may undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its localization and activity. These modifications help to direct rosuvastatin to specific compartments within the cell, ensuring its proper function and efficacy .

Properties

IUPAC Name

ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHKEMUMXTZIIT-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.